Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a thiophene-based derivative featuring a methyl ester at the 2-position of the thiophene ring, a sulfanylacetyl linker, and an isopropylamino-acetyl substituent. This compound’s structural complexity arises from multiple functional groups: a thiophene core, sulfanyl bridges, acetylated amines, and an isopropyl moiety.
Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-(propan-2-ylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12(2)20-10-16(23)21-13-6-4-5-7-15(13)28-11-17(24)22-14-8-9-27-18(14)19(25)26-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAVQOUBPUNZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula: C19H23N3O4S2
- Molecular Weight: 421.53 g/mol
- CAS Number: 478045-25-9
- IUPAC Name: Methyl 3-[[2-[2-[[2-(propan-2-ylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
The compound's biological activity is attributed to its interaction with various biological pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting cell signaling pathways related to cancer and inflammation.
Biological Activity Overview
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Anticancer Activity:
- Studies have indicated that derivatives of thiophene compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific methylated structure may enhance this effect through improved bioavailability.
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Anti-inflammatory Properties:
- Compounds similar to this have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a potential for treating inflammatory diseases.
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Antimicrobial Effects:
- Preliminary tests indicate that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Properties:
- A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a chemotherapeutic agent.
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Anti-inflammatory Research:
- Another study focused on the compound's ability to modulate inflammatory cytokines in a murine model of arthritis. The treatment group exhibited reduced levels of TNF-alpha and IL-6 compared to the control group, supporting its use in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Derivatives with Sulfanyl-Acetyl Linkers
a. Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Structure: Differs by lacking the isopropylamino-acetyl group.
- Molecular Formula : C₁₄H₁₄N₂O₃S₂ (MW: 322.41) .
b. Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate
- Synthesis: Prepared via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert conditions .
- Structure: Simpler, with only a sulfanylacetyl-amino substituent.
- Implications : Highlights the role of sulfanyl groups in stabilizing molecular conformations through hydrogen bonding or disulfide interactions.
Halogenated and Aromatic Variants
a. Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Molecular Formula : C₂₂H₁₈ClFN₂O₅S₂ (MW: 508.97) .
- Key Features: Incorporates a chloro-fluorophenoxy group, enhancing electron-withdrawing effects and possibly improving metabolic stability.
- Comparison: The halogen atoms may increase lipophilicity compared to the isopropylamino group in the target compound, influencing pharmacokinetics .
b. Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Structure : Features a phenylcarbamoyl group and ethyl ester, differing in substitution pattern and ester group .
- Impact : The ethyl ester may alter solubility and hydrolysis rates compared to the methyl ester in the target compound.
a. Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Activity : Demonstrated antioxidant and anti-inflammatory properties in vitro and in vivo .
- Structural Contrast: Cyano and substituted phenyl groups introduce electron-withdrawing effects, while dimethyl groups on the thiophene ring increase steric hindrance. These modifications may enhance target selectivity compared to the target compound’s isopropylamino group .
b. Pyrazine-Carboxamide Derivatives (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methyl-pyrazine-2-carboxamide)
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Conduct - and -NMR spectroscopy to verify functional groups (e.g., thiophene, isopropylamino, and sulfanyl moieties). Compare experimental spectra with computational predictions (e.g., using tools like Gaussian or ORCA) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Perform ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns. Cross-validate with theoretical isotopic distributions .
Q. What synthetic routes are documented for this compound, and what are their critical optimization parameters?
- Methodology :
- Stepwise Coupling : Prioritize coupling reactions (e.g., amide bond formation via EDC/HOBt) between the thiophene carboxylate and sulfanylphenylacetyl intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency. Avoid protic solvents to minimize side reactions .
- Temperature Control : Optimize reaction temperatures (e.g., 0–25°C) to balance reaction rate and byproduct formation .
Q. What biological activities have been preliminarily associated with thiophene-carboxylate derivatives?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays. Compare IC values with reference inhibitors .
- Cytotoxicity Studies : Evaluate compound libraries against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Normalize results to positive controls (e.g., cisplatin) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for sulfanyl-acetyl coupling). Software like GRRM or Gaussian is recommended .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity or byproduct formation. Validate predictions with small-scale experiments .
- Collaborative Workflow : Integrate computational teams (for path searches) and experimentalists (for validation) to establish a feedback loop, as per ICReDD protocols .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line specificity, assay conditions) .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize variability. Include internal controls for plate-to-plate normalization .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables: catalyst loading (0.5–2.0 mol%), temperature (40–80°C), and solvent ratios. Use JMP or Minitab for analysis .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics in real time .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
